molecular formula C18H19N5O4S B2527169 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1903476-39-0

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2527169
CAS No.: 1903476-39-0
M. Wt: 401.44
InChI Key: QTPDCWYZCHMTPU-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Chemical Structures

The compound's structure, related to imidazolyl and sulfonyl groups, plays a crucial role in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of 4-diazoisochroman-3-imines through copper(i)-catalyzed cascade reactions, indicating its potential in creating cyclic compounds with significant applications (Anni Ren, P. Lu, & Yanguang Wang, 2017). Furthermore, its structural components have facilitated the preparation of antileukemic agents, showcasing its importance in medicinal chemistry (P. W. Woo & H. Lee, 1990).

Development of Functional Materials

Compounds incorporating sulfonyl and imidazolyl groups have been researched for their applications in functional materials, such as in the development of sulfonated poly(ether ether ketone) for fuel cell applications. This highlights the role of such compounds in enhancing the selectivity and efficiency of fuel cells, a key area in sustainable energy research (Hongtao Li et al., 2009).

Catalysis and Organic Synthesis

Imidazole-based molecules, closely related to the structure of the given compound, have been utilized as catalysts in organic synthesis. For example, an imidazolium zwitterion has shown efficiency in the regioselective ring-opening of aziridines, highlighting the compound's relevance in facilitating specific organic transformations (Nirnita Chakraborty Ghosal et al., 2016).

Corrosion Inhibition

Imidazole-based molecules have been studied for their efficacy as corrosion inhibitors for carbon steel in acidic media. This suggests that derivatives of the given compound could be explored for their potential in protecting metals from corrosion, which is vital for extending the lifespan of metal structures and components (S. Costa et al., 2021).

Mechanism of Action

Properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c24-18(15-11-16(27-21-15)14-5-2-1-3-6-14)22-7-4-8-23(10-9-22)28(25,26)17-12-19-13-20-17/h1-3,5-6,11-13H,4,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPDCWYZCHMTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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